Zanamivir Amine Triacetate Methyl Ester
Overview
Description
Zanamivir Amine Triacetate Methyl Ester is a synthetic precursor of Zanamivir, an antiviral agent used against the influenza virus . This compound has the molecular formula C18H26N2O10 and a molecular weight of 430.41 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
Zanamivir Amine Triacetate Methyl Ester, also known as methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate, primarily targets the neuraminidase enzyme of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in its ability to infect host cells and spread to other cells .
Mode of Action
The compound acts as a neuraminidase inhibitor . It binds to the neuraminidase protein on the surface of the influenza virus, thereby inhibiting its function . This inhibition prevents the virus from escaping the infected host cell and spreading to other cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by the following :
- Absorption : After inhalation, systemic absorption is approximately 4% to 17% .
- Distribution : The volume of distribution is around 16 L .
- Metabolism : The compound is not metabolized .
- Excretion : The drug is excreted in the urine as unchanged drug and in the feces as unabsorbed drug .
- Time to Peak : The peak concentration in the blood is reached within 1-2 hours .
- Half-Life : The elimination half-life in serum is between 2.5 to 5.1 hours .
Result of Action
The primary result of the action of this compound is the inhibition of the influenza virus’s ability to spread to other cells. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others . This helps to limit the spread of the virus within the host, reducing the severity and duration of influenza symptoms.
Biochemical Analysis
Biochemical Properties
Zanamivir Amine Triacetate Methyl Ester interacts with various enzymes and proteins in biochemical reactions. It is primarily involved in inhibiting the neuraminidase enzyme, which plays a crucial role in the life cycle of the influenza virus . The nature of these interactions is inhibitory, preventing the normal function of the neuraminidase enzyme and thereby disrupting the viral life cycle .
Cellular Effects
This compound has significant effects on various types of cells, particularly those infected by the influenza virus. It influences cell function by inhibiting the action of the neuraminidase enzyme, which is critical for the release of new influenza virus particles from infected cells . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism related to viral replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the neuraminidase enzyme. This binding inhibits the enzyme’s activity, preventing the release of new virus particles from infected cells . This inhibition can also lead to changes in gene expression related to viral replication .
Temporal Effects in Laboratory Settings
Current knowledge suggests that it maintains its stability and efficacy over time
Metabolic Pathways
This compound is involved in the metabolic pathways related to the life cycle of the influenza virus. It interacts with the neuraminidase enzyme, a key player in the viral replication process
Transport and Distribution
Current knowledge suggests that it targets cells infected by the influenza virus, where it inhibits the neuraminidase enzyme .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever the neuraminidase enzyme is present, given its role as a neuraminidase inhibitor
Preparation Methods
The synthesis of Zanamivir Amine Triacetate Methyl Ester involves several steps. Initially, Zanamivir is converted to its amine derivative . This derivative is then acetylated using acetic anhydride and subsequently methylated with iodomethane . The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform and methanol . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Zanamivir Amine Triacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and ester functional groups.
Common reagents used in these reactions include acetic anhydride, iodomethane, and various solvents like chloroform and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zanamivir Amine Triacetate Methyl Ester has several scientific research applications:
Comparison with Similar Compounds
Zanamivir Amine Triacetate Methyl Ester is unique due to its specific role as a precursor to Zanamivir. Similar compounds include:
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.
Compared to these compounds, this compound is specifically designed for research and synthesis purposes, highlighting its uniqueness in the field of antiviral research .
Properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRWOGLOMFAFCK-IIHMKKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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